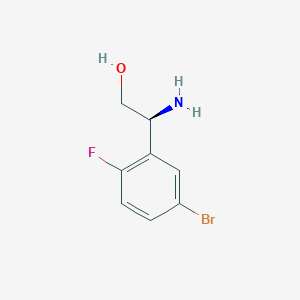

(2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(5-bromo-2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKKWVPTLKNLTP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(CO)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[C@@H](CO)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s 2 Amino 2 5 Bromo 2 Fluorophenyl Ethan 1 Ol and Analogous Chiral 1,2 Amino Alcohols

Asymmetric Catalytic Synthesis Approaches

Enantioselective Hydrogenation of α-Amino Ketone Derivatives

One of the most direct and efficient methods for the synthesis of chiral 1,2-amino alcohols is the asymmetric hydrogenation of prochiral α-amino ketones. This approach relies on the use of chiral metal catalysts to deliver hydrogen to the carbonyl group with high facial selectivity, thereby establishing the desired stereochemistry at the alcohol center. Various transition metal catalysts, including those based on rhodium, ruthenium, and iridium, have been successfully employed for this transformation, often affording the desired products in high yields and with excellent enantioselectivities. acs.orgacs.orgnih.gov

The general scheme for this reaction involves the reduction of an α-amino ketone precursor. For the specific synthesis of (2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL, the corresponding α-amino ketone, 2-amino-1-(5-bromo-2-fluorophenyl)ethanone, would be the required starting material. The enantioselectivity of the hydrogenation is controlled by the chiral ligand coordinated to the metal center. A variety of privileged chiral phosphine ligands have been developed for this purpose.

For instance, rhodium complexes with ligands such as DuanPhos have been shown to be highly effective for the asymmetric hydrogenation of α-amino ketone derivatives. acs.org Similarly, ruthenium catalysts, often in combination with chiral diamine ligands, are widely used and can achieve dynamic kinetic resolution in the hydrogenation of racemic α-amino ketones, providing access to the desired amino alcohols with high diastereo- and enantioselectivity. acs.org Iridium catalysts, such as those bearing chiral spiro ligands, have also demonstrated remarkable efficiency and turnover numbers (TON) in the hydrogenation of α-amino ketones.

Table 1: Examples of Catalysts Used in Asymmetric Hydrogenation of α-Amino Ketones

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rhodium/DuanPhos | Aliphatic α-dehydroamino ketones | Up to 99% | acs.org |

| [RuCl₂((S)-SDPs)((R,R)-diamine)] | Racemic acyclic α-amino aliphatic ketones | Excellent | acs.org |

| Iridium/f-amphox | Various α-amino ketones | >99% | nih.gov |

| Ruthenium-diamine catalyst | Unprotected α-ketoamines | >99% | rsc.org |

| Rhodium/QuinoxP* | β-keto-γ-acetal enamides | Up to 99% | rsc.org |

Stereoselective Ring-Opening Reactions

The asymmetric ring-opening (ARO) of meso-epoxides and meso-aziridines with a suitable nucleophile is a powerful strategy for the synthesis of chiral 1,2-amino alcohols. In this approach, a chiral catalyst differentiates between the two enantiotopic carbons of the meso substrate, leading to the formation of a single enantiomer of the product.

For the synthesis of 1,2-amino alcohols, the ring-opening of a meso-epoxide with an amine nucleophile, or the ring-opening of a meso-aziridine with an oxygen nucleophile (e.g., water or an alcohol) can be employed. A variety of chiral catalysts, including metal-organic frameworks (MOFs) and complexes of scandium with chiral bipyridine ligands, have been developed for the ARO of meso-epoxides with aromatic amines, affording β-amino alcohols in high yields and with excellent enantioselectivities. organic-chemistry.orgrsc.org Biocatalytic approaches using enzymes like amine transaminases are also emerging as environmentally friendly methods for the asymmetric ring-opening of meso-epoxides. rsc.org

The ring-opening of aziridines, particularly those activated with an electron-withdrawing group on the nitrogen atom, with oxygen nucleophiles also provides a route to chiral β-amino alcohols. nih.govmdpi.com Palladium-catalyzed regioselective and stereospecific ring-opening cross-coupling of aziridines has also been reported as a versatile methodology. acs.org

The aminolysis of epoxides, which involves the nucleophilic attack of an amine on the epoxide ring, is a fundamental method for the synthesis of β-amino alcohols. When a chiral epoxide is used, the reaction can proceed with high stereospecificity, typically through an SN2-type mechanism, resulting in inversion of configuration at the attacked carbon atom. For the synthesis of a specific enantiomer of a 1,2-amino alcohol, a chiral, non-racemic epoxide is required as the starting material.

Various catalysts, including Lewis acids and metal complexes, can be used to promote the aminolysis of epoxides. For example, tungsten-catalyzed enantioselective aminolysis of trans-2,3-epoxy alcohols has been shown to furnish anti-3-amino-1,2-diols with excellent regiocontrol and high enantioselectivities. nih.govnih.gov Additionally, metal- and solvent-free protocols have been developed for the highly regioselective ring-opening of epoxides with amines. rsc.org

Table 2: Catalysts for the Aminolysis of Epoxides

| Catalyst | Epoxide Type | Amine Type | Key Features | Reference |

|---|---|---|---|---|

| Tungsten/bis(hydroxamic acid) | trans-2,3-Epoxy alcohols | Various amines | Excellent regiocontrol, high ee | nih.gov |

| Scandium tris(dodecyl sulfate)/chiral bipyridine | meso-Epoxides | Aromatic amines | High yields and enantioselectivities in water | organic-chemistry.org |

| Lipase TL IM | Various epoxides | Aniline | Biocatalytic, continuous-flow system | mdpi.com |

| Acetic Acid | Various epoxides | Various amines | Metal- and solvent-free, high regioselectivity | rsc.org |

Asymmetric Aminohydroxylation of Olefinic Substrates

The asymmetric aminohydroxylation (AA) of olefins, pioneered by Sharpless, is a powerful method for the direct, enantioselective synthesis of 1,2-amino alcohols from readily available alkenes. nih.gov This reaction involves the simultaneous addition of an amino group and a hydroxyl group across a double bond, with the stereochemistry being controlled by a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).

The regioselectivity of the aminohydroxylation can be influenced by the choice of ligand and the nitrogen source. For styrenyl substrates, which are structurally analogous to a potential precursor for this compound, the reaction can provide either of the two possible regioisomers depending on the reaction conditions. acs.org The pH of the reaction medium has also been shown to be a critical factor in controlling the regioselectivity. acs.org

This methodology has been widely applied in the synthesis of natural products and other biologically active molecules. nih.govrsc.org The direct conversion of a substituted styrene, such as 1-bromo-4-ethenyl-2-fluorobenzene, through asymmetric aminohydroxylation could, in principle, provide a direct route to the desired amino alcohol.

Stereoselective Carbon-Carbon Bond Forming Reactions

An alternative approach to the synthesis of chiral 1,2-amino alcohols involves the stereoselective formation of a carbon-carbon bond. One common strategy is the asymmetric addition of organometallic reagents to α-amino aldehydes. The pre-existing stereocenter in the chiral α-amino aldehyde can direct the stereochemical outcome of the addition to the carbonyl group, a phenomenon known as substrate-controlled stereoselection.

For example, the addition of an organozinc or Grignard reagent to a protected α-amino aldehyde can proceed with high diastereoselectivity to afford the corresponding amino alcohol. The choice of protecting group on the nitrogen atom can significantly influence the stereochemical course of the reaction. This method is versatile as it allows for the introduction of a wide range of substituents at the carbinol carbon.

Recent advancements have also focused on catalytic, enantioselective additions to aldehydes. For instance, the asymmetric addition of alkenylmetals to aldehydes, controlled by chiral ligands, has been used in the synthesis of complex molecules. wikipedia.org Furthermore, chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has emerged as a novel strategy for the efficient synthesis of β-amino alcohols with adjacent chiral centers. westlake.edu.cn

Mannich-Type Reactions and Additions to Imines

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, which are valuable precursors to 1,2-amino alcohols. Organocatalytic, three-component Mannich reactions, particularly those catalyzed by proline, have emerged as powerful tools for the enantioselective synthesis of these structures. thieme-connect.com This approach typically involves the reaction of an aldehyde, an amine, and a ketone. For the synthesis of 1,2-amino alcohol precursors, hydroxyacetone can be employed as the ketone component. thieme-connect.com

The direct asymmetric three-component Mannich reaction between an aldehyde, p-anisidine, and hydroxyacetone, catalyzed by proline, can produce β-amino ketones with high enantioselectivity (up to >99% ee). thieme-connect.com These intermediates can then be converted into the desired 1,2-amino alcohol derivatives through subsequent reduction and protecting group manipulations. A key challenge in this sequence is preventing racemization during the reduction of the ketone functionality. thieme-connect.com An improved, racemization-free approach involves converting the Mannich products into 5-acetoxy substituted oxazolidin-2-ones, which serve as chiral α-amino aldehyde equivalents. thieme-connect.com

Table 1: Proline-Catalyzed Asymmetric Mannich Reaction

| Aldehyde | Donor | Amine | Catalyst | Key Feature | Ref |

|---|---|---|---|---|---|

| Various Aromatic & Aliphatic | Hydroxyacetone | p-Anisidine | L-Proline | High enantio- and diastereoselectivity | thieme-connect.com |

Petasis Borono-Mannich Reactions for 1,2-Amino Alcohols

The Petasis Borono-Mannich (PBM) reaction is a versatile multicomponent reaction that condenses an aldehyde, an amine, and an organoboronic acid to form substituted amines. chemrxiv.orgacs.orgacs.org When an α-hydroxy aldehyde such as glycolaldehyde is used, this reaction provides a direct and practical route to chiral 1,2-amino alcohols. chemrxiv.orgacs.org The enantioselectivity of the reaction can be controlled through the use of chiral catalysts, with BINOL-derived catalysts being particularly effective. chemrxiv.orgacs.org

This method is valued for its operational simplicity, often proceeding at room temperature in solvents like ethanol, and its ability to accommodate a wide range of amines and boronates, thus enabling structural diversity in the products. acs.orgacs.org The reaction has been shown to be scalable, allowing for the production of multigram quantities of enantioenriched amino alcohols. acs.org Computational studies have suggested that non-conventional C-H···O interactions help to stabilize the transition state that leads to the major enantiomer. chemrxiv.orgacs.org

Table 2: Enantioselective Petasis Borono-Mannich Reaction for 1,2-Amino Alcohols

| Carbonyl Source | Amine | Boronate Source | Catalyst | Yield/Selectivity | Ref |

|---|---|---|---|---|---|

| Glycolaldehyde | Primary or Secondary Amines | Various Boronic Acids/Esters | (S)-Br2-BINOL | High yields and enantioselectivities | chemrxiv.orgacs.org |

| Salicylaldehydes | Secondary Amines | Vinyl and Aromatic Boronic Acids | Thiourea-BINOL | Good yields, high enantioselectivity (up to 95% ee) | researchgate.net |

Cross Aza-Pinacol Couplings

Cross aza-pinacol couplings provide a convergent pathway to β-amino alcohols by forming a C-C bond between an aldehyde and an imine. nih.govacs.org A significant challenge in this transformation is achieving chemoselectivity, as the imine is often more easily reduced than the aldehyde, leading to undesired side products like 1,2-diamines. westlake.edu.cn Recent advances have utilized a chromium-catalyzed asymmetric approach that proceeds through a radical-polar crossover mechanism. westlake.edu.cnorganic-chemistry.org

In this strategy, a chiral chromium catalyst selectively reduces an N-sulfonyl imine to generate an α-amino radical. westlake.edu.cnorganic-chemistry.org This radical is then intercepted by the catalyst and undergoes a stereoselective addition to an aldehyde. organic-chemistry.org This method demonstrates broad substrate scope, including aromatic, aliphatic, and heteroaromatic aldehydes, and tolerates various functional groups. organic-chemistry.org The use of strongly electron-withdrawing protecting groups on the imine is crucial for modulating its reduction potential, enabling the selective formation of the α-amino radical over the ketyl radical from the aldehyde. westlake.edu.cn

Table 3: Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling

| Aldehyde | Imine | Catalyst System | Key Feature | Ref |

|---|---|---|---|---|

| Various aromatic, aliphatic, heteroaromatic | N-sulfonyl imines | Chiral Cr-catalyst | Radical-polar crossover via α-amino radical | westlake.edu.cnorganic-chemistry.org |

| Aliphatic aldehydes | Imines | Photoinitiated Mn catalyst / AcI | Atom transfer catalysis enables chemoselective ketyl radical formation | nih.govacs.org |

Reductive Coupling Reactions of Ketones and Allenamides

A copper-catalyzed enantioselective reductive coupling of ketones and allenamides has been developed as an effective method for synthesizing chiral 1,2-amino alcohol surrogates. acs.orgnsf.govnih.gov This approach generates an N-substituted allyl equivalent that adds to a ketone electrophile. acs.orgnih.gov The reaction provides access to vicinal amino alcohols with high levels of regio-, diastereo-, and enantioselectivity. acs.org

Optimization of the allenamide structure is critical to prevent an on-cycle carbamate migration and improve enantiocontrol. acs.orgnsf.gov A notable feature of this methodology is that the diastereoselectivity can be controlled by the geometry of the allenamide; acyclic allenamides tend to produce anti-diastereomers, whereas cyclic allenamides favor the syn products. acs.orgnsf.gov The reaction is generally effective for a variety of ketones, including both electron-rich and electron-deficient aryl ketones. acs.org

Table 4: Cu-Catalyzed Reductive Coupling of Ketones and Allenamides

| Ketone | Allene Partner | Catalyst System | Diastereoselectivity | Enantioselectivity | Ref |

|---|---|---|---|---|---|

| Various aryl ketones | Acyclic Allenamides | Cu-catalyst / Chiral phosphine ligand | Favors anti-diastereomer | High (e.g., 80-96% ee) | acs.orgnsf.gov |

| Various aryl ketones | Cyclic Allenamides | Cu-catalyst / Chiral phosphine ligand | Favors syn-diastereomer | High | acs.orgnsf.gov |

Lewis Base-Catalyzed Passerini-Type Reactions

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yielding an α-acyloxy amide. While not a direct route to 1,2-amino alcohols, catalytic, enantioselective Passerini-type reactions provide α-hydroxy amides, which are closely related precursors. A system employing silicon tetrachloride and a chiral bisphosphoramide as a Lewis base catalyst has been shown to facilitate the enantioselective α-addition of isocyanides to a wide array of aldehydes. illinois.edu

The reaction involves the addition of an isocyanide, such as tert-butyl isocyanide, to aldehydes, including aromatic, aliphatic, and olefinic variants. Subsequent aqueous workup of the reaction intermediate furnishes the α-hydroxy tert-butyl amide in high yields and with good to excellent enantioselectivities. illinois.edu The rate of isocyanide addition is a critical parameter for achieving optimal results. illinois.edu

Copper-Catalyzed Hydroamination of Allylic Alcohols

Copper-catalyzed hydroamination of alkenes has become an important method for preparing chiral amines. nih.gov This strategy has been extended to unprotected allylic alcohols for the asymmetric synthesis of γ-amino alcohols and can be adapted for 1,2-amino alcohols. nih.gov One approach involves a sequential copper hydride-catalyzed hydrosilylation of α,β-unsaturated aldehydes (enals) or ketones (enones), followed by an in-situ hydroamination of the resulting allylic silyl ether intermediate. mit.edu This stereodivergent method allows access to all possible stereoisomers of the amino alcohol product by selecting the appropriate enantiomer of the chiral phosphine ligand. mit.edu

Another variation is a three-component cascade reaction catalyzed by Cu(OTf)₂, which couples an allyl alcohol, an arene, and a sulfonamide nucleophile. nih.govacs.org This process is thought to proceed via a Friedel–Crafts-type allylation of the arene, followed by hydroamination of the resulting alkene, to afford 1-aryl-2-aminopropane derivatives. nih.govacs.org

Table 5: Copper-Catalyzed Synthesis of Amino Alcohols from Allylic Systems

| Starting Material | Reagents | Catalyst System | Product Type | Key Feature | Ref |

|---|---|---|---|---|---|

| Enals / Enones | Hydrosilane, Aminating Reagent | Cu(OAc)₂ / Chiral Phosphine Ligand | 1,2-Amino Alcohols | Stereodivergent synthesis of all stereoisomers | mit.edu |

| Allyl Alcohol | Arene, Sulfonamide | Cu(OTf)₂ / Xantphos | 1-Aryl-2-aminopropanes | Three-component cascade reaction | nih.govacs.org |

| Allylic Alcohols | Hydroxylamine Benzoate | CuH / Chiral Ligand | γ-Amino Alcohols | Asymmetric hydroamination of unprotected alcohols | nih.gov |

Photoredox-Mediated Transformations

Visible-light photoredox catalysis offers mild and efficient pathways for the synthesis of 1,2-amino alcohols. organic-chemistry.org These methods often rely on the generation of radical intermediates under gentle conditions. One strategy employs a dual Cr/photoredox catalytic system to generate α-amino carbanion equivalents from α-silyl amines. acs.org These nucleophiles then add to carbonyl compounds, providing access to protected 1,2-amino alcohols. This approach is notable for its ability to engage ketones, a class of electrophiles often unreactive in other chromium-mediated alkylations. acs.org

Another innovative approach combines photoredox catalysis with enzymatic catalysis. acs.org In this redox-neutral system, an N-arylglycine undergoes photocatalyzed decarboxylation to form an α-amino radical, which adds to an aldehyde. The resulting racemic amino alcohol is then subjected to a photoenzymatic deracemization using a carbonyl reductase to yield the enantioenriched chiral 1,2-amino alcohol. acs.org This method avoids the use of sacrificial chemical reductants, enhancing its sustainability. acs.org

Table 6: Photoredox-Mediated Synthesis of 1,2-Amino Alcohols

| Substrates | Catalyst System | Key Intermediate | Special Feature | Ref |

|---|---|---|---|---|

| Aldehyde, α-Silyl Amine | 4CzIPN (photocatalyst), CrCl₂ | α-Aminoalkyl-Cr reagent | Accesses α-amino carbanion equivalents | acs.org |

| N-Arylglycine, Aldehyde | Eosin Y (photocatalyst), Carbonyl Reductase | α-Amino radical | Redox-neutral photoredox/enzymatic cascade | acs.org |

| Aldehyde, Nitrone | Scandium Lewis Acid, Photoredox catalyst | Radical addition to nitrone | Lewis acid/photoredox dual catalysis | researchgate.net |

Electrocatalytic Approaches for Substituted Chiral Amino Alcohols

Recent advancements in synthetic chemistry have seen the emergence of electrocatalysis as a powerful tool for the construction of complex molecules under mild conditions. These methods offer sustainable alternatives to traditional synthesis by minimizing the use of stoichiometric reagents.

Electrocatalytic strategies have been successfully applied to the synthesis of chiral amino alcohols through radical cross-coupling reactions. One such approach involves a stereoselective electrocatalytic decarboxylative transformation. This method utilizes a serine-derived chiral carboxylic acid, which upon single-electron oxidation, undergoes decarboxylation to form a chiral α-amino radical. This radical can then be coupled with a variety of partners, including aryl, alkenyl, and alkyl fragments, to afford a diverse range of substituted amino alcohols with high enantiopurity. This process is advantageous as it leverages a readily available chiral starting material and demonstrates scalability, as evidenced by its successful implementation in a 72-gram-scale flow reaction.

Another innovative strategy is the use of photo/electro-catalytic stereo- and enantio-selective cross aza-pinacol coupling. This method facilitates the C-C cross-coupling of amines or imines with carbonyl compounds to produce vicinal amino alcohols. By employing photocatalysis or electrocatalysis, the generation of radical intermediates can be precisely controlled, leading to high stereoselectivity in the formation of the desired products. These modern approaches represent a significant step forward in the efficient and environmentally benign synthesis of chiral amino alcohols.

Chiral Pool Strategies and Derivatization from Natural Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. α-Amino acids are a cornerstone of the chiral pool and have been extensively utilized in the synthesis of chiral 1,2-amino alcohols.

A common and straightforward strategy for the synthesis of chiral 1,2-amino alcohols is the reduction of the carboxylic acid moiety of a corresponding α-amino acid. This transformation directly converts the amino acid into the desired amino alcohol while preserving the stereochemistry at the α-carbon. Various reducing agents can be employed for this purpose, with the choice depending on the specific substrate and the presence of other functional groups.

The general transformation can be represented as follows:

| Starting Material (α-Amino Acid) | Product (1,2-Amino Alcohol) |

| (S)-Amino Acid | (S)-2-Amino-alcohol |

This approach is highly attractive due to the wide variety of natural and unnatural α-amino acids that are commercially available, providing access to a diverse range of chiral 1,2-amino alcohols.

Beyond simple reduction, the functional groups of α-amino acids can be stereoselectively interconverted to yield a broader array of chiral amino alcohols. The carboxylic acid can be converted into other functional groups such as aldehydes, olefins, or nitriles, which can then be further elaborated. For instance, the conversion of an N-protected α-amino acid to the corresponding β-amino iodide and subsequent displacement with a nucleophile allows for chain elongation and the introduction of diverse substituents.

These stereoselective functional group interconversions on chiral scaffolds derived from amino acids are a versatile tool for creating structural diversity in the target amino alcohol products, while maintaining the crucial stereochemical integrity of the original chiral center.

Stereodivergent Synthesis of Amino Alcohol Motifs

Stereodivergent synthesis is a powerful strategy that allows for the selective synthesis of any stereoisomer of a product with multiple stereocenters from a common set of starting materials, typically by changing the catalyst or reaction conditions. This approach is particularly valuable in medicinal chemistry, where different stereoisomers of a drug can exhibit vastly different biological activities.

A notable example of stereodivergent synthesis of amino alcohols involves a copper-catalyzed asymmetric cross-coupling reaction. This method can provide access to all possible stereoisomers of a β-amino alcohol by carefully selecting the enantiomer of the chiral ligand and the geometry (E/Z) of the starting alkene. For example, a copper-hydride-catalyzed hydrosilylation followed by a hydroamination of enals or enones can be employed. By choosing the appropriate combination of a chiral ligand's enantiomer and the substrate's geometric isomer, all four stereoisomers of the corresponding amino alcohol can be synthesized with high diastereoselectivity and enantioselectivity. nih.gov

Another approach utilizes a dual-metal-catalyzed diastereodivergent coupling of alkoxyallenes with aldimine esters. By selecting different metal catalysts and chiral ligands, both syn- and anti-β-amino alcohol motifs can be obtained with high stereocontrol from the same starting materials. nih.gov This level of control allows for the systematic exploration of the biological activity of all stereoisomers of a particular amino alcohol.

Below is a conceptual representation of a stereodivergent synthesis yielding all four stereoisomers of a generic amino alcohol:

| Starting Materials | Catalyst/Conditions | Product Stereoisomer |

| (E)-Alkene + Amine | (R)-Catalyst | (R,R)-Amino Alcohol |

| (E)-Alkene + Amine | (S)-Catalyst | (S,S)-Amino Alcohol |

| (Z)-Alkene + Amine | (R)-Catalyst | (R,S)-Amino Alcohol |

| (Z)-Alkene + Amine | (S)-Catalyst | (S,R)-Amino Alcohol |

This strategic approach to synthesis provides a comprehensive platform for the preparation of libraries of stereochemically diverse amino alcohols for various applications.

Advanced Stereochemical Analysis and Characterization of 2s 2 Amino 2 5 Bromo 2 Fluorophenyl Ethan 1 Ol

Spectroscopic Methods for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is a critical step in its characterization. Spectroscopic methods offer powerful tools for this purpose, providing detailed information about the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. For chiral molecules like (2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL, determining the absolute configuration often requires the use of chiral derivatizing agents (CDAs).

The reaction of the amino or alcohol group of the enantiomers of 2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL with a single enantiomer of a CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, results in the formation of diastereomers. These diastereomers exhibit distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons or other NMR-active nuclei near the chiral center, the absolute configuration of the original amino alcohol can be determined.

For this compound, derivatization at the amino or hydroxyl group would lead to diastereomeric amides or esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers would allow for the assignment of the (S) configuration at the C2 carbon. The fluorine atom already present in the phenyl ring and the bromine atom provide additional spectroscopic probes that can be sensitive to the chiral environment.

Table 1: Illustrative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Derivatives of 2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL

| Proton | Diastereomer 1 (S,R) | Diastereomer 2 (S,S) | Δδ (δ₁ - δ₂) |

|---|---|---|---|

| H-1a | 3.85 | 3.88 | -0.03 |

| H-1b | 3.75 | 3.72 | +0.03 |

| H-2 | 5.20 | 5.25 | -0.05 |

Note: This table is illustrative and represents the type of data expected from such an experiment.

Circular Dichroism (CD) Spectroscopy and Chiroptical Sensing

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption, known as the Cotton effect, provides a unique spectroscopic fingerprint of a molecule's absolute configuration.

For this compound, the CD spectrum would be expected to show characteristic Cotton effects. The sign and magnitude of these effects are directly related to the spatial arrangement of the chromophores, in this case, the substituted phenyl ring, relative to the chiral center. By comparing the experimental CD spectrum with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration, the (S) configuration can be confirmed.

Chiroptical sensing is an extension of this principle, where a chiral host molecule or a chromophoric probe interacts with the analyte to induce or modify a CD signal. This can be a highly sensitive method for determining the enantiomeric purity and absolute configuration of amino alcohols.

Mass Spectrometry-Based Enantiomeric Differentiation

Mass spectrometry (MS) is a highly sensitive analytical technique for determining the mass-to-charge ratio of ions. While conventional MS cannot distinguish between enantiomers, several strategies have been developed for their differentiation.

One common approach involves the formation of diastereomeric complexes with a chiral selector. For this compound, this could be achieved by forming a non-covalent complex with a chiral metal complex or a chiral crown ether. These diastereomeric complexes can then be distinguished based on their fragmentation patterns in tandem mass spectrometry (MS/MS) or by their different mobilities in ion mobility-mass spectrometry (IM-MS).

Another method is the use of chiral derivatizing agents, similar to NMR spectroscopy, to form diastereomers that can be separated and identified by MS techniques.

X-ray Crystallography for Stereochemical Elucidation

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and the absolute stereochemistry at the C2 carbon. The presence of the heavy bromine atom in the molecule is particularly advantageous for this technique, as it facilitates the determination of the absolute configuration through anomalous dispersion. The Flack parameter, derived from the crystallographic data, would provide a reliable indicator of the correct enantiomer. A value close to zero would confirm the (S) configuration.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 15.7 |

Note: This table is a hypothetical representation of crystallographic data.

Advanced Structural Characterization Techniques for Chiral Amine Alcohol Complexes

Chiral amino alcohols are important ligands in coordination chemistry and catalysis. The formation of metal complexes with this compound can be studied using various advanced structural characterization techniques.

The coordination of the amino and hydroxyl groups to a metal center creates a chiral environment that can be probed by spectroscopic and crystallographic methods. Techniques such as multinuclear NMR, CD spectroscopy, and X-ray crystallography can provide detailed insights into the geometry and stereochemistry of these complexes. For example, the coordination of this ligand to a metal ion can induce specific changes in the CD spectrum, which can be used to study the complexation process and the stereochemistry of the resulting complex.

The synthesis and structural characterization of such complexes are crucial for understanding their potential applications in areas like asymmetric catalysis, where the chiral ligand plays a key role in controlling the stereochemical outcome of a reaction.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Theoretical and Computational Studies on Chiral Amino Alcohol Systems

Mechanistic Investigations of Asymmetric Synthetic Reactions

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of asymmetric reactions that produce chiral amino alcohols. These investigations focus on mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies to understand the reaction pathways that lead to the desired stereoisomer.

For the synthesis of chiral β-amino alcohols, mechanistic studies have explored various approaches, including chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn In such reactions, computational models can help to understand the role of protective groups in modulating the reduction potential of the imine, facilitating the formation of α-amino radicals. westlake.edu.cn Furthermore, these studies can rationalize the selective nucleophilic addition of alkyl chromium intermediates to aldehydes. westlake.edu.cn

In biocatalytic approaches, such as the synthesis of chiral amino alcohols using engineered amine dehydrogenases (AmDHs), computational analysis provides insights into the enhanced activity of enzyme variants. frontiersin.org Molecular docking and simulation can reveal how mutations in the active site of an enzyme lead to improved substrate binding and catalytic efficiency, contributing to high enantioselectivity. frontiersin.org

A generalized mechanistic pathway for the asymmetric reduction of a prochiral ketone to a chiral amino alcohol, often facilitated by a chiral catalyst, can be computationally modeled. The catalyst forms a complex with the reducing agent and the ketone. The stereochemical outcome is determined by the energy difference between the transition states leading to the (S) and (R) enantiomers. DFT calculations can quantify this energy difference, which is often small but decisive for the enantiomeric excess observed experimentally.

Table 1: Representative Calculated Energy Barriers for Asymmetric Ketone Reduction

| Transition State | Catalyst System | Calculated ΔG‡ (kcal/mol) | Predicted Major Enantiomer |

| TS-(S) | Chiral Oxazaborolidine | 15.2 | (S) |

| TS-(R) | Chiral Oxazaborolidine | 16.8 | |

| TS-(S) | Rh(III) Complex | 12.5 | (S) |

| TS-(R) | Rh(III) Complex | 13.9 |

Note: The data in this table is illustrative and based on computational studies of analogous chiral systems, not specifically (2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL.

Conformational Analysis and Stereoselectivity Prediction

The stereoselectivity of a reaction is often dictated by the conformational preferences of the substrate and the catalyst in the transition state. Computational methods are employed to perform conformational analyses of chiral amino alcohols and their precursors to predict the most stable arrangements and how these influence the stereochemical outcome of a reaction.

For chiral amino alcohols, intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence their conformational landscape. scirp.org Computational studies on β-amino acids have shown that solvation can stabilize certain conformations over others, which has implications for their reactivity in solution. scirp.org In the gas phase, conformations that allow for intramolecular hydrogen bonding are often favored, but in a polar solvent, interactions with solvent molecules can become more dominant. scirp.org

The prediction of enantioselectivity is a challenging task for computational chemistry due to the small energy differences that determine the enantiomeric ratio. rsc.org Advanced computational pipelines are being developed to construct ensembles of catalyst conformations to more accurately reproduce experimental enantiomeric ratios. rsc.org These approaches move beyond considering only a few intuitive conformers and instead explore a wider conformational space. rsc.org For a molecule like this compound, the bulky and electron-withdrawing bromine and fluorine substituents on the phenyl ring would be expected to create specific steric and electronic constraints that favor certain conformations, thereby influencing the stereochemical course of its synthesis.

Ligand-Substrate Interactions and Transition State Modeling

The heart of asymmetric catalysis lies in the specific interactions between the chiral ligand, the metal center (if present), and the substrate in the transition state. Transition state modeling allows for a detailed examination of these interactions, providing a rationale for the observed stereoselectivity.

In the asymmetric synthesis of chiral amino alcohols, noncovalent interactions such as hydrogen bonding, π-π stacking, and steric repulsion play a crucial role in differentiating the diastereomeric transition states. Computational models can visualize and quantify these interactions. For instance, in a catalyzed reaction, the chiral ligand creates a well-defined chiral pocket around the active site. The substrate binds in a preferred orientation within this pocket to minimize steric clashes and maximize favorable interactions, thus leading to the formation of one enantiomer over the other.

DFT calculations can be used to optimize the geometries of the transition states leading to the different stereoisomers. Analysis of these structures can reveal key distances and angles that explain the stereochemical bias. For example, in the reduction of an α-amino ketone, the approach of the hydride can be sterically hindered from one face by the chiral ligand, leading to a selective attack from the other face.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Computational quantum chemistry provides a suite of tools to analyze the electronic properties of molecules like this compound. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) can be calculated to predict reactivity.

The HOMO-LUMO gap is an indicator of the chemical stability of a molecule. ajchem-a.com A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. ajchem-a.com For halogenated aromatic compounds, the type and position of the halogen can significantly influence the HOMO and LUMO energy levels. dntb.gov.ua Halogenation can reduce the HOMO-LUMO gap, thereby increasing the reactivity of the molecule. dntb.gov.ua The presence of the bromine and fluorine atoms in this compound would be expected to modulate its electronic properties compared to an unsubstituted analog.

The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.com For a chiral amino alcohol, the MEP would show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the amino and hydroxyl groups. This information is valuable for predicting how the molecule will interact with other reagents.

Table 2: Representative Calculated Electronic Properties of a Halogenated Aromatic System

| Property | Value |

| HOMO Energy | -6.57 eV |

| LUMO Energy | -2.09 eV |

| HOMO-LUMO Gap | 4.48 eV |

| Electronegativity (χ) | 4.33 eV |

| Chemical Hardness (η) | 2.24 eV |

Note: The data in this table is illustrative and based on a representative halogenated aromatic compound from the literature, not specifically this compound. ajchem-a.com

Computational Data Correlation with Experimental Results

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For the asymmetric synthesis of chiral amino alcohols, this involves correlating calculated enantiomeric excesses with those measured experimentally. A good correlation provides confidence in the predictive power of the computational model and allows for its use in the rational design of new catalysts and reaction conditions.

Achieving high-fidelity computations that accurately predict enantioselectivity is a significant challenge. rsc.org However, with the continuous improvement of computational methods and the increase in computing power, the agreement between theory and experiment is steadily improving. For example, by considering a larger ensemble of transition state conformations, more accurate predictions of enantiomeric ratios can be achieved. rsc.org

In biocatalysis, computational predictions of enzyme activity can be correlated with experimental measurements of reaction rates and product yields. frontiersin.org For instance, the calculated turnover numbers (TTN) for different enzyme variants in the synthesis of chiral amino alcohols can be compared with experimental TTN values to validate the computational model of the enzyme's active site. frontiersin.org This synergy between computation and experiment accelerates the development of highly efficient biocatalysts for the production of enantiomerically pure compounds.

Derivatization and Synthetic Utility of 2s 2 Amino 2 5 Bromo 2 Fluorophenyl Ethan 1 Ol

Development of Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral 1,2-amino alcohols are recognized as privileged scaffolds in the synthesis of chiral ligands for asymmetric catalysis. researchgate.net The efficacy of these ligands stems from their ability to form stable chelate complexes with metal centers, creating a well-defined and rigid chiral environment that can effectively control the stereochemical outcome of a reaction. The molecule (2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL is an ideal starting material for such ligands due to its vicinal amino and hydroxyl groups, which can be readily derivatized to introduce coordinating atoms like phosphorus or additional nitrogen atoms.

Design and Synthesis of Novel Chiral Ligand Scaffolds

The design of effective chiral ligands is a cornerstone of asymmetric catalysis, with the goal of modifying the reactivity and selectivity of a metal catalyst to favor the formation of one enantiomer of a product. nih.gov The structure of this compound provides a robust chiral backbone for the synthesis of various classes of ligands. For example, it can be used to prepare P,N-ligands, which have demonstrated broad utility in numerous metal-catalyzed reactions. nih.govrsc.org

The synthesis of these ligand scaffolds typically involves the functionalization of the amino and hydroxyl groups. The amino group can be converted into an amide or phosphinamide, while the hydroxyl group can be transformed into a phosphinite or ether. This modularity allows for the fine-tuning of the ligand's steric and electronic properties to optimize performance in specific catalytic transformations. scilit.com The presence of the bromo and fluoro substituents on the phenyl ring can also influence the electronic nature of the ligand, potentially enhancing catalytic activity and selectivity.

Table 1: Potential Chiral Ligand Scaffolds Derived from this compound

| Ligand Type | Potential Synthetic Route | Key Structural Feature | Potential Catalytic Application |

|---|---|---|---|

| Oxazoline (B21484) | Cyclization of the amino alcohol with a nitrile or carboxylic acid derivative. | Rigid bicyclic structure that coordinates through nitrogen and oxygen. | Asymmetric hydrogenation, Diels-Alder reactions. |

| Phosphine-Amine (P,N) | Reaction of the amino group with a chlorophosphine and protection/derivatization of the hydroxyl group. | A soft phosphorus donor and a hard nitrogen donor for versatile metal coordination. | Palladium-catalyzed allylic alkylation, asymmetric hydrogenation. rsc.org |

| Diamin e | Conversion of the hydroxyl group into a second amino group. | Bidentate nitrogen chelation. | Ruthenium-catalyzed transfer hydrogenation. |

| Phosphoramidite | Reaction with phosphorus trichloride (B1173362) followed by an alcohol. | P-chiral or C-chiral ligands with tunable steric and electronic properties. | Rhodium-catalyzed hydroformylation, copper-catalyzed conjugate addition. |

Complexation with Transition Metal Centers for Catalytic Applications

Once synthesized, these chiral ligands are complexed with transition metals such as rhodium, ruthenium, palladium, iridium, or copper to generate the active catalyst. mdpi.com The ligand coordinates to the metal center through its donor atoms (e.g., N, P, O), forming a chiral metal complex. This complex modifies the electronic and steric environment around the metal, enabling it to catalyze reactions with high enantioselectivity. nih.govnih.gov

The structural integrity of the metal-ligand complex is crucial for effective stereochemical control. Ligands derived from 1,2-amino alcohols often form stable five-membered chelate rings with the metal center, which restricts conformational flexibility and creates a well-defined chiral pocket. This pocket dictates how the substrate approaches the metal center, leading to the preferential formation of one enantiomeric product. The catalytic activity is influenced by both the electronic and steric effects of the ligand's substituents. nih.gov

Table 2: Examples of Potential Transition Metal Complexes and Their Applications

| Metal Center | Ligand Type | Potential Reaction | Product Class |

|---|---|---|---|

| Rhodium (Rh) | Chiral Phosphine-Amine | Asymmetric Hydrogenation | Chiral Alcohols, Amines |

| Palladium (Pd) | Chiral Diamine or P,N Ligand | Asymmetric Allylic Alkylation | Chiral Allylic Compounds |

| Iridium (Ir) | Chiral P,N Ligand | Asymmetric Hydrogenation of Imines | Chiral Amines |

| Copper (Cu) | Chiral Oxazoline | Asymmetric Diels-Alder Reaction | Chiral Cycloadducts |

| Ruthenium (Ru) | Chiral Diamine | Asymmetric Transfer Hydrogenation | Chiral Alcohols |

Applications as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex molecules, such as pharmaceuticals and natural products. portico.org this compound is an exemplary chiral building block, providing a pre-installed stereocenter and functional groups that allow for further chemical elaboration. The use of such building blocks is a highly efficient strategy in organic synthesis as it bypasses the need for a de novo asymmetric synthesis or chiral resolution at a later stage.

Stereoselective Construction of Diverse Molecular Architectures

The defined stereochemistry of this compound allows for its incorporation into larger molecules while maintaining stereochemical integrity. This is fundamental to the synthesis of biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect. The amino and hydroxyl groups serve as handles for a variety of chemical transformations, including C-N and C-O bond formations, enabling the construction of diverse molecular frameworks. nih.gov For instance, it can be used in the synthesis of chiral heterocycles, peptides, or alkaloids, where the stereochemistry of the final product is dictated by the starting building block. nih.gov

Introduction of Vicinal Stereogenic Centers

The 1,2-amino alcohol motif is a key structural feature in numerous natural products and pharmaceutical agents. The adjacent (vicinal) amino and hydroxyl groups in this compound allow for the controlled introduction of two contiguous stereocenters. The existing stereocenter at C2 can direct the stereoselective functionalization of the adjacent carbon (C1), for example, through oxidation of the alcohol followed by a stereoselective reduction or addition reaction. This substrate-controlled diastereoselectivity is a powerful tool for building molecular complexity with precision.

Utility in Fragment-Based Approaches for Molecular Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in medicinal chemistry. nih.govresearchgate.net This approach utilizes small, low-complexity molecules, or "fragments," that bind weakly to a biological target. These initial fragment hits are then optimized into more potent leads through strategies like fragment growing, linking, or merging. pharmacelera.com

This compound possesses the ideal characteristics of a molecular fragment. It adheres to the "Rule of Three," a common guideline for fragment library design, which suggests fragments should have a molecular weight under 300 Da, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a calculated logP of no more than three. nih.gov The diverse functional groups on the molecule—a hydrogen bond-donating and -accepting amino group, a similar hydroxyl group, and a halogenated aromatic ring—provide multiple points for interaction with a protein's binding site. The bromine and fluorine atoms can engage in halogen bonding or other specific interactions, while the aromatic ring can participate in π-stacking.

Once identified as a binder to a protein target, this fragment can be elaborated. The hydroxyl group provides a vector for "fragment growing," where chemical extensions are added to reach into adjacent pockets of the binding site. pharmacelera.com Similarly, the amino group or the aromatic ring (via cross-coupling reactions at the bromine position) can be functionalized to grow the fragment into a more potent inhibitor.

Table 3: Properties of this compound as a Molecular Fragment

| Property | Value | "Rule of Three" Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 234.07 g/mol | ≤ 300 | Yes |

| Hydrogen Bond Donors | 3 (OH, NH2) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 3 (O, N, F) | ≤ 3 | Yes |

| Calculated LogP | ~1.5 - 2.5 (estimated) | ≤ 3 | Yes |

| Rotatable Bonds | 3 | ≤ 3 | Yes |

Transformation into Other Chiral Functionalized Scaffolds

The chiral 1,2-amino alcohol motif, present in this compound, is a privileged structural backbone in synthetic chemistry. Its value extends beyond its intrinsic properties, serving as a versatile chiral starting material for the synthesis of more complex and functionally diverse chiral scaffolds. The strategic placement of the amino and hydroxyl groups allows for a variety of cyclization and condensation reactions, enabling the stereocontrolled construction of important heterocyclic systems. These transformations are crucial for generating chiral auxiliaries, ligands for asymmetric catalysis, and core structures for pharmacologically active molecules.

Synthesis of Chiral Oxazolidin-2-ones

One of the most common applications of chiral 1,2-amino alcohols is their conversion into oxazolidin-2-one scaffolds. These heterocycles are renowned as "chiral auxiliaries," most famously demonstrated by the Evans oxazolidinones, which guide stereoselective alkylation, aldol (B89426), and acylation reactions. The transformation of a 1,2-amino alcohol like this compound into its corresponding 4-substituted oxazolidin-2-one locks the stereocenter of the original amino alcohol into a rigid cyclic system.

The cyclization is typically achieved by reacting the amino alcohol with a carbonylating agent. Common reagents include phosgene (B1210022) or its safer derivatives, urea, or diethyl carbonate. nih.gov A frequently used method involves the condensation of the amino alcohol with diethyl carbonate in the presence of a base such as sodium methoxide (B1231860) or potassium carbonate, often accelerated by microwave irradiation. mdpi.com This reaction proceeds via nucleophilic attack of the amino group followed by intramolecular cyclization with the elimination of ethanol. An alternative high-yielding strategy involves a three-step sequence: N-Boc protection of the amino group, reduction of a related ester, and subsequent base-mediated cyclization with a reagent like sodium hydride (NaH). nih.gov

| Starting Material Class | Key Reagents | Resulting Scaffold | Key Features |

|---|---|---|---|

| Chiral 1,2-Amino Alcohol | Diethyl carbonate, NaOMe or K₂CO₃ | 4-Substituted Oxazolidin-2-one | Direct cyclization; often enhanced by microwave irradiation. mdpi.com |

| N-Boc protected amino alcohol | Sodium Hydride (NaH) | 4-Substituted Oxazolidin-2-one | High-yielding, multi-step approach without intermediate purification. nih.gov |

Synthesis of Chiral Morpholin-2-ones

The 1,2-amino alcohol framework is also an excellent precursor for the synthesis of chiral morpholin-2-ones. These N,O-heterocyclic structures are important pharmacophores in medicinal chemistry and serve as valuable building blocks in organic synthesis. nih.gov The transformation leverages the amino alcohol as a dinucleophile in a domino reaction with α-keto aldehydes (glyoxals).

The reaction of an enantiopure 1,2-amino alcohol with an aryl glyoxal, catalyzed by a Brønsted acid, proceeds through a condensation and subsequent rearrangement to yield the morpholinone product with high selectivity. researchgate.net This process involves an initial condensation to form a cyclic hemiaminal, which then undergoes a 1,2-aryl shift in a formal aza-benzilic ester rearrangement. researchgate.net This methodology provides a direct route to C3-substituted morpholin-2-ones, transforming the linear amino alcohol into a six-membered heterocyclic scaffold. researchgate.net

| Starting Material Class | Key Reagents | Resulting Scaffold | Key Features |

|---|---|---|---|

| Chiral 1,2-Amino Alcohol | Aryl glyoxal, Brønsted acid | C3-Substituted Morpholin-2-one | Domino reaction involving condensation and aza-benzilic ester rearrangement. researchgate.net |

Synthesis of Chiral Bisoxazoline (BOX) Ligands

Chiral 1,2-amino alcohols are fundamental building blocks for one of the most successful classes of C₂-symmetric bidentate ligands: bisoxazolines (BOX). These ligands are widely employed in asymmetric metal-catalyzed reactions, including Diels-Alder, cyclopropanation, and aldol reactions, where they effectively induce high levels of enantioselectivity.

The classic and most common synthesis of BOX ligands involves the condensation of two equivalents of a chiral 1,2-amino alcohol with a dicarbonyl compound, typically a disubstituted malonyl chloride. illinois.edu This reaction, usually carried out in the presence of a base like triethylamine, forms a bisamide intermediate. The subsequent step is a dehydrative double cyclization of the bisamide to form the two oxazoline rings, which can be promoted by reagents such as titanium(IV) isopropoxide. illinois.edu This transformation effectively converts two molecules of the starting amino alcohol into a sophisticated chiral ligand, where the stereochemical information from the amino alcohol is imparted to the ligand framework, which in turn directs the stereochemical outcome of a catalytic reaction.

| Starting Material Class | Key Reagents | Resulting Scaffold | Key Features |

|---|---|---|---|

| Chiral 1,2-Amino Alcohol (2 equiv.) | 1. Malonyl chloride derivative, Et₃N 2. Cyclization agent (e.g., Ti(OⁱPr)₄) | C₂-Symmetric Bisoxazoline (BOX) Ligand | Two-step process involving bisamide formation followed by double cyclization. illinois.edu |

Q & A

Q. What are the standard synthetic routes for (2S)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-OL, and how can its enantiomeric purity be validated?

- Methodological Answer : The compound is typically synthesized via asymmetric reductive amination of a ketone precursor (e.g., 5-bromo-2-fluorophenylglyoxal) using chiral catalysts like (R)- or (S)-BINAP-Ru complexes. Enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or polarimetry. For quantitative analysis, X-ray crystallography (as in ’s structural analog) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can resolve stereochemical ambiguities .

Q. How can researchers confirm the molecular configuration and functional group integrity of this compound?

- Methodological Answer :

- Configuration : Single-crystal X-ray diffraction (SC-XRD) is definitive for assigning the (2S) configuration. For rapid validation, compare experimental optical rotation with literature values (e.g., analogs in ).

- Functional Groups : FT-IR confirms hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹). LC-MS or HRMS verifies molecular weight (C₈H₁₀BrFNO: calc. 258.04 g/mol) .

Q. What solvent systems are optimal for solubility and stability studies of this amino alcohol?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen-bonding interactions. For stability, avoid prolonged exposure to light or heat. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Ethanol/water mixtures () are suitable for kinetic solubility assays .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized to minimize racemization during scale-up?

- Methodological Answer : Use low-temperature (−20°C) conditions during reductive amination to suppress racemization. Catalytic asymmetric methods (e.g., Jacobsen’s thiourea catalysts) improve enantiomeric excess (ee >98%). Monitor ee dynamically via inline HPLC. For large-scale production, consider enzymatic resolution using lipases (e.g., CAL-B) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies in NMR (e.g., aromatic splitting patterns) may arise from residual solvents or regioisomeric impurities. Employ 2D NMR (COSY, HSQC) to assign signals. Cross-validate with NIST reference data ( ) and spiking experiments using authentic standards. Impurity profiling via LC-MS/MS identifies byproducts like dehalogenated analogs .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Perform docking studies (AutoDock Vina) against target receptors (e.g., GPCRs or kinases) using the bromo-fluorophenyl moiety as a pharmacophore. QSAR models predict ADMET properties. Synthesize derivatives via Suzuki-Miyaura coupling () or boronic acid intermediates ( ) to introduce bioisosteres .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine and bromine substituents activate the phenyl ring for SNAr reactions. Kinetic studies (UV-Vis monitoring at 254 nm) quantify reaction rates with nucleophiles (e.g., thiols or amines). DFT calculations (Gaussian 16) model transition states to rationalize regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.